2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide features a dihydropyrimidinone core substituted with a morpholine ring and an acetamide group linked to a 2-methylphenyl moiety. The morpholine group enhances solubility, while the pyrimidinone-thioacetamide backbone is critical for bioactivity .
Properties
IUPAC Name |
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-5-3-4-6-15(13)20-16(23)12-22-17(24)11-14(2)19-18(22)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCUJKPSBQKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with morpholine: The pyrimidine intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to introduce the morpholine group.
Acetamide formation: The final step involves the acylation of the pyrimidine derivative with 2-methylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide linkage and dihydropyrimidinone ring are susceptible to hydrolysis under specific conditions:
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The amide bond hydrolyzes to yield 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid and 2-methylaniline under acidic conditions.
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Basic conditions favor the formation of carboxylate salts.
Oxidation Reactions
Oxidation primarily targets the methyl groups and the dihydropyrimidinone carbonyl:
| Reaction Site | Oxidizing Agent | Conditions | Products | Citations |
|---|---|---|---|---|
| 2-Methylphenyl group | KMnO₄, H₂SO₄ | 100°C, aqueous | 2-Carboxyphenyl derivative | |
| Dihydropyrimidinone ring | Ozone (O₃) | RT, DCM | Ring-opened dicarbonyl compound |
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The methyl group on the phenyl ring oxidizes to a carboxylic acid under strong acidic conditions.
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Ozonolysis cleaves the dihydropyrimidinone ring, yielding a diketone intermediate.
Reduction Reactions
Reductive modifications focus on the carbonyl and aromatic systems:
| Reaction Target | Reducing Agent | Conditions | Products | Citations |
|---|---|---|---|---|
| Dihydropyrimidinone carbonyl | NaBH₄ | Ethanol, RT | Alcohol derivative | |
| Acetamide carbonyl | LiAlH₄ | THF, reflux | Amine intermediate |
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Sodium borohydride selectively reduces the ketone in the dihydropyrimidinone ring to an alcohol .
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Lithium aluminum hydride reduces the acetamide carbonyl to a methylene group, forming a secondary amine.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
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Nitration introduces a nitro group at the para position relative to the methyl group on the phenyl ring.
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Alkylation of the morpholine nitrogen enhances solubility and modulates biological activity .
Stability and Degradation
The compound’s stability is influenced by environmental factors:
| Condition | Effect | Outcome | Citations |
|---|---|---|---|
| High pH (>10) | Degradation via hydrolysis | Cleavage of acetamide and dihydropyrimidinone | |
| High Temperature (>150°C) | Thermal decomposition | Charring or polymerization |
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Prolonged exposure to alkaline conditions accelerates hydrolysis .
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Thermal stability studies indicate decomposition above 150°C, forming undefined polymeric byproducts.
Functional Group Interactions
The morpholine ring and dihydropyrimidinone system participate in unique interactions:
| Interaction | Example Reaction | Significance | Citations |
|---|---|---|---|
| Hydrogen Bonding | With polar solvents (DMSO, H₂O) | Enhances solubility | |
| Coordination Complexation | Transition metals (Cu²⁺, Fe³⁺) | Forms stable chelates |
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The morpholine oxygen acts as a hydrogen bond acceptor, influencing solubility in polar solvents .
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Transition metal coordination studies suggest potential catalytic applications.
Comparative Reactivity of Structural Analogs
Reactivity trends across related compounds:
| Compound | Key Structural Difference | Reactivity Profile | Citations |
|---|---|---|---|
| N-(3-fluoro-4-methoxyphenyl) analog | Fluoro and methoxy substituents | Enhanced electrophilic substitution | |
| N-[(4-methoxyphenyl)methyl] analog | Methoxybenzyl group | Increased oxidation susceptibility |
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Electron-withdrawing groups (e.g., fluorine) direct substitution to meta positions.
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Methoxy groups oxidize readily compared to methyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from Mannich bases exhibit significant cytotoxicity against various cancer cell lines. The specific compound in focus has shown promising results in:
- In Vitro Studies:
- Structure-Activity Relationship (SAR):
Antibacterial and Antifungal Properties
The compound also exhibits potential antibacterial and antifungal properties:
- Mechanism of Action:
- Comparative Studies:
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving murine models, the administration of this Mannich base resulted in a significant reduction in tumor volume compared to control groups. Histopathological evaluations revealed decreased cellular proliferation markers and increased apoptosis rates within tumor tissues .
Case Study 2: Synergistic Effects with Other Drugs
A combination therapy involving this compound and existing chemotherapeutic agents was tested in vitro. Results indicated a synergistic effect that enhanced overall cytotoxicity towards resistant cancer cell lines by up to 40% compared to monotherapy .
Mechanism of Action
The mechanism of action of 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can alter cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules from the evidence:
Key Structural Differences and Implications
Morpholine vs. Thioether Linkers: Morpholine-containing analogs () show improved solubility compared to thioacetamide derivatives (), which may prioritize membrane permeability .
Synthetic Yields :
- Higher yields (e.g., 80% in ) correlate with simpler aryl substituents (e.g., dichlorophenyl), while complex groups (e.g., allyl in ) may require optimized reaction conditions .
Biological Activity: Pyrimidinone-thioacetamides () are associated with antimicrobial activity, as seen in structurally related pyrimidine derivatives with confirmed antifungal and antibacterial effects . Morpholine-pyrimidinone hybrids () are likely designed for kinase inhibition, analogous to EGFR/BRAFV600E inhibitors in .
Biological Activity
The compound 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a derivative of dihydropyrimidine and morpholine, notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure that includes a morpholine ring and a dihydropyrimidine moiety. Its chemical formula is . The presence of the morpholine group is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamides, including those with morpholine moieties, exhibit varying degrees of antimicrobial activity. Compounds similar to this compound have shown moderate activity against both gram-positive and gram-negative bacteria .
| Compound Type | Activity Level | Target Organisms |
|---|---|---|
| Acetamide Derivatives | Moderate | Gram-positive bacteria |
| Morpholine-containing Compounds | Variable | Gram-negative bacteria |
Anti-inflammatory and Analgesic Effects
Studies have demonstrated that certain dihydropyrimidine derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to the target molecule have been tested for their ability to inhibit inflammatory pathways, showing effectiveness comparable to standard anti-inflammatory drugs like indomethacin .
The mechanism by which this compound exerts its effects likely involves inhibition of specific enzymes or receptors involved in inflammation and pain signaling pathways. The morpholine moiety is believed to enhance the compound's interaction with biological targets.
Study on Analgesic Activity
In a controlled study, a series of derivatives were evaluated for their analgesic properties. The results indicated that compounds with similar structures to this compound exhibited significant pain relief in animal models when compared to placebo .
In Vivo Efficacy
Another study focused on the efficacy of morpholine-containing compounds in reducing inflammation in rat models. The results demonstrated a marked decrease in inflammatory markers following administration of the compound at various dosages .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. For example, a morpholine-substituted pyrimidine intermediate can be reacted with N-(2-methylphenyl)acetamide derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) . Key steps include:
- Acetylation : Use acetyl chloride in dichloromethane with Na₂CO₃ as a base, followed by overnight stirring .
- Purification : Employ silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .
- Yield optimization : Sequential reagent addition and stoichiometric adjustments (e.g., excess acetyl chloride) can improve yields to ~58% .
Q. What spectroscopic and analytical methods are used for structural characterization?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.16–7.82 ppm), morpholine methyl groups (δ 1.21–2.19 ppm), and acetamide NH (δ 10.10 ppm) .
- Elemental analysis : Compare experimental vs. calculated values (e.g., C: 45.29% found vs. 45.36% theoretical) to confirm purity .
- Mass spectrometry : Use ESI/APCI(+) to detect molecular ions (e.g., m/z 347 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods guide reaction optimization and mechanistic studies?
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to model reaction pathways. For example:
- Reaction path search : Use software like GRRM or AFIR to identify transition states and intermediates .
- Solvent effects : Simulate polarity and steric effects using COSMO-RS or SMD models to optimize solvent selection .
- Data-driven design : Apply machine learning to predict optimal reaction conditions (e.g., temperature, catalyst loading) from historical datasets .
Q. How should discrepancies in elemental analysis or spectral data be resolved?
- Replicate experiments : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and cross-validate with high-resolution MS .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., acetylated intermediates or hydrolysis products) and adjust synthetic conditions accordingly .
- X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure .
Q. What strategies are effective for impurity profiling and control in large-scale synthesis?
- Process-related impurities : Monitor intermediates like 2-(2-acetylhydrazinyl)-2-oxoacetic acid derivatives using HPLC with UV detection (λ = 254 nm) .
- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) and identify hydrolytic or oxidative degradation products .
- Quality-by-design (QbD) : Implement design of experiments (DoE) to map critical process parameters (CPPs) affecting impurity levels .
Q. How can solvent selection and reaction engineering improve scalability?
- Green chemistry principles : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Continuous flow systems : Optimize residence time and mixing efficiency to reduce side reactions in morpholine ring formation .
- Membrane technologies : Use nanofiltration to recover catalysts and unreacted reagents .
Q. What safety protocols are critical for handling morpholine-containing intermediates?
- Hazard assessment : Refer to safety data sheets (SDS) for morpholine derivatives, noting flammability (flash point >100°C) and toxicity (LD₅₀ = 1,200 mg/kg in rats) .
- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure during acetamide coupling .
- Waste management : Neutralize acidic byproducts with CaCO₃ before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
